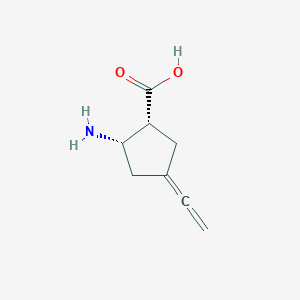
(1R,2S)-2-amino-4-ethenylidenecyclopentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S)-2-amino-4-ethenylidenecyclopentane-1-carboxylic acid is a chiral amino acid derivative with significant interest in pharmaceutical and synthetic chemistry. Its unique structure, featuring a cyclopentane ring with an amino group and a carboxylic acid group, makes it a valuable building block for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-amino-4-ethenylidenecyclopentane-1-carboxylic acid typically involves asymmetric synthesis techniques. One common method is the sequential SN2–SN2’ dialkylation of a glycine Schiff base Ni(II) complex . This process includes phase transfer catalysis (PTC) alkylation followed by homogeneous SN2’ cyclization and disassembly of the resultant Ni(II) complex. The reactions are conducted under operationally convenient conditions and can be scaled up for larger production .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the scalability of the synthetic routes mentioned above suggests that similar processes could be adapted for industrial use. The use of chiral catalysts and optimized reaction conditions would be crucial for maintaining high yields and enantiomeric purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2S)-2-amino-4-ethenylidenecyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
The major products formed from these reactions include oximes, nitro derivatives, alcohols, aldehydes, and amides, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(1R,2S)-2-amino-4-ethenylidenecyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a chiral building block for the synthesis of complex molecules and pharmaceuticals.
Biology: Its derivatives are used in studying enzyme mechanisms and protein-ligand interactions.
Industry: Its unique structure makes it valuable in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of (1R,2S)-2-amino-4-ethenylidenecyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. In the case of its use in antiviral agents, it acts as a protease inhibitor, binding to the active site of the viral protease and preventing the cleavage of viral polyproteins, thereby inhibiting viral replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid: Another chiral amino acid derivative with similar synthetic routes and applications.
(1S,2R)-2-amino-1-phenylpropan-1-ol: A compound with similar stereochemistry used in the synthesis of pharmaceuticals.
Uniqueness
(1R,2S)-2-amino-4-ethenylidenecyclopentane-1-carboxylic acid is unique due to its cyclopentane ring structure, which imparts rigidity and specific stereochemical properties. This makes it particularly valuable in the design of conformationally constrained analogs of natural amino acids and peptidomimetics.
Eigenschaften
CAS-Nummer |
776291-52-2 |
|---|---|
Molekularformel |
C8H11NO2 |
Molekulargewicht |
153.18 g/mol |
InChI |
InChI=1S/C8H11NO2/c1-2-5-3-6(8(10)11)7(9)4-5/h6-7H,1,3-4,9H2,(H,10,11)/t6-,7+/m1/s1 |
InChI-Schlüssel |
XKICYRRQYLCDHU-RQJHMYQMSA-N |
Isomerische SMILES |
C=C=C1C[C@H]([C@H](C1)N)C(=O)O |
Kanonische SMILES |
C=C=C1CC(C(C1)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[6-(Dimethylamino)-5-(furan-3-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14221561.png)
![1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-(2-thienyl)-](/img/structure/B14221572.png)

![[3-Ethyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene](/img/structure/B14221590.png)
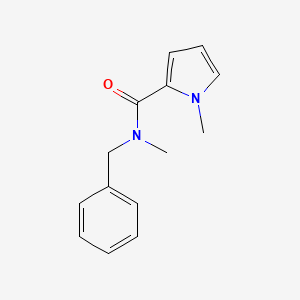

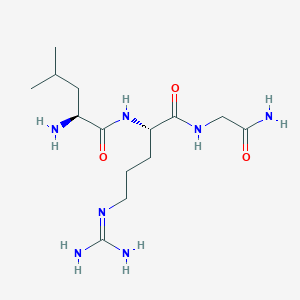
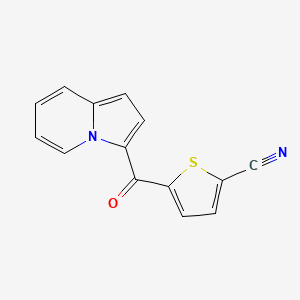

![9-Amino-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carboxylic acid](/img/structure/B14221620.png)
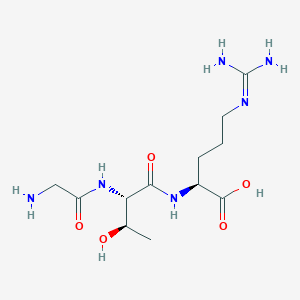

![2-Butyl-2-[(trimethylsilyl)oxy]hexanenitrile](/img/structure/B14221635.png)

